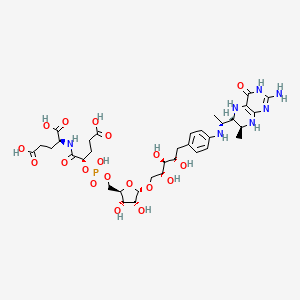![molecular formula C115H179N35O27S2 B1178144 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole CAS No. 133443-76-2](/img/no-structure.png)
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole, also known as DPHP, is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DPHP has been found to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to interact with a variety of receptors and enzymes, including the cannabinoid receptor CB1, the adenosine A2A receptor, and the enzyme acetylcholinesterase.
Biochemical and Physiological Effects:
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory effects, which may make it useful in the treatment of various diseases. It has also been found to have antitumor effects, making it a potential candidate for use in cancer therapy. Additionally, 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole in lab experiments is its unique properties and potential applications. However, one limitation is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole.
Direcciones Futuras
There are many potential future directions for research involving 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole. One area of interest is in the development of new drugs and therapies based on its unique properties. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Further studies are also needed to explore its potential use in the treatment of neurodegenerative diseases and cancer.
Métodos De Síntesis
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole can be synthesized through a multi-step process that involves the reaction of various starting materials. One method involves the reaction of 2,6-dimethylphenol with ethyl acetoacetate to form a phenol ester. This ester is then reacted with benzaldehyde to form a chalcone, which is then reduced to form 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole.
Aplicaciones Científicas De Investigación
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of potential applications in scientific research. One area of interest is in the development of new drugs and therapies. 2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole has been found to have a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has also been found to have potential as a treatment for neurodegenerative diseases.
Propiedades
Número CAS |
133443-76-2 |
|---|---|
Nombre del producto |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Fórmula molecular |
C115H179N35O27S2 |
Peso molecular |
0 |
Sinónimos |
2,8-Diphenylhexahydro-4H-di[1,3]dioxino[5,4-b:4,5-d]pyrrole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-Hydroxy-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B1178079.png)